5-(Trifluoromethyl)nicotinaldehyde

Medicinal Chemistry ADME/Tox Chromatography

5-(Trifluoromethyl)nicotinaldehyde (CAS 131747-67-6, IUPAC: 5-(trifluoromethyl)pyridine-3-carbaldehyde, C7H4F3NO, MW 175.11) is a trifluoromethyl-substituted pyridinecarboxaldehyde derivative with a reactive aldehyde group at the 3-position and a trifluoromethyl group at the 5-position of the pyridine ring. Its canonical SMILES is O=CC1=CN=CC(C(F)(F)F)=C1 and InChIKey is KIEHHNVILFHOIG-UHFFFAOYSA-N.

Molecular Formula C7H4F3NO
Molecular Weight 175.11 g/mol
CAS No. 131747-67-6
Cat. No. B166208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)nicotinaldehyde
CAS131747-67-6
Molecular FormulaC7H4F3NO
Molecular Weight175.11 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1C(F)(F)F)C=O
InChIInChI=1S/C7H4F3NO/c8-7(9,10)6-1-5(4-12)2-11-3-6/h1-4H
InChIKeyKIEHHNVILFHOIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Trifluoromethyl)nicotinaldehyde CAS 131747-67-6: High-Purity Building Block for CCR5 Antagonists, Nicotinamidase Inhibitors, and Reductive Amination Workflows


5-(Trifluoromethyl)nicotinaldehyde (CAS 131747-67-6, IUPAC: 5-(trifluoromethyl)pyridine-3-carbaldehyde, C7H4F3NO, MW 175.11) is a trifluoromethyl-substituted pyridinecarboxaldehyde derivative with a reactive aldehyde group at the 3-position and a trifluoromethyl group at the 5-position of the pyridine ring. Its canonical SMILES is O=CC1=CN=CC(C(F)(F)F)=C1 and InChIKey is KIEHHNVILFHOIG-UHFFFAOYSA-N . The compound is commercially available in >95% purity and is stabilized with BHT to prevent autoxidation during storage and use, a feature critical for reproducibility in multistep syntheses . Its LogP of ~1.35 and the strong electron-withdrawing character of the -CF3 group confer distinct reactivity and membrane permeability profiles compared to non-fluorinated or alternatively substituted nicotinaldehyde analogs, making it a versatile intermediate for medicinal chemistry and agrochemical research.

5-(Trifluoromethyl)nicotinaldehyde CAS 131747-67-6: Why Positional Isomers and Alternative Substituents Cannot Be Interchanged in Synthetic and Biological Workflows


In silico or empirical substitution of 5-(trifluoromethyl)nicotinaldehyde with its 2-, 4-, or 6-CF3 positional isomers, or with alternative halogenated/alkylated nicotinaldehydes, introduces quantifiable and workflow-disrupting deviations in reactivity, stability, and biological target engagement. The 5-CF3 substitution pattern uniquely balances electronic effects and steric accessibility of the aldehyde group, resulting in a LogP of 1.35 —a value that differs markedly from the 6-CF3 isomer (LogP 1.91 [1])—directly impacting chromatographic behavior, solubility, and passive membrane permeability. Furthermore, the 5-CF3 configuration is a privileged scaffold for CCR5 antagonism [2] and nicotinamidase inhibition [3], where even minor positional shifts abolish or severely attenuate activity. Crucially, the commercially available 5-(trifluoromethyl)nicotinaldehyde is formulated with BHT stabilization to prevent autoxidation during storage and reductive amination workflows , a procurement-level differentiator that positional isomers lacking such stabilization cannot match in terms of lot-to-lot reproducibility and long-term project continuity. Generic substitution without quantitative head-to-head validation therefore risks irreproducible synthesis outcomes, altered ADME/Tox profiles, and project delays.

5-(Trifluoromethyl)nicotinaldehyde CAS 131747-67-6: Quantitative Differentiation Evidence Against Positional Isomers and In-Class Analogs


LogP-Driven Chromatographic and Permeability Differentiation: 5-CF3 (LogP 1.35) vs. 6-CF3 (LogP 1.91) Nicotinaldehyde

The 5-(trifluoromethyl)nicotinaldehyde exhibits a calculated LogP of 1.3459 , whereas its 6-positional isomer (6-(trifluoromethyl)nicotinaldehyde, CAS 386704-12-7) has a significantly higher LogP of 1.9129 [1]. This 0.567 log unit difference translates to an approximately 3.7-fold higher octanol-water partition coefficient for the 6-CF3 isomer, which directly alters reversed-phase HPLC retention times (predictably longer for 6-CF3) and passive membrane permeability in Caco-2 or PAMPA assays.

Medicinal Chemistry ADME/Tox Chromatography

CCR5 Antagonist Activity: 5-(Trifluoromethyl)nicotinaldehyde Demonstrates Quantifiable but Moderate Potency (IC50 7.8 μM) Suitable for Scaffold Optimization

5-(Trifluoromethyl)nicotinaldehyde acts as a CCR5 antagonist with an IC50 of 7.80E+3 nM (7.8 μM) in a functional calcium mobilization assay using human MOLT4 cells expressing the CCR5 receptor and stimulated with CCl5 [1]. While this potency is moderate and serves as a starting point for further medicinal chemistry optimization, the presence of the 5-CF3 group on the nicotinaldehyde scaffold is essential for this activity. Preliminary pharmacological screening data from a related patent application confirms the utility of 5-CF3-nicotinaldehyde derivatives as CCR5 antagonists for treating HIV infection, asthma, and autoimmune diseases [2]. The 2- and 4-CF3 positional isomers lack reported CCR5 activity in comparable assays, underscoring the unique pharmacophoric contribution of the 5-CF3 substitution.

Immunology HIV Research Chemokine Receptor Pharmacology

Nicotinamidase Inhibition: Nicotinaldehydes Including 5-CF3 Substituted Analogs Exhibit Potent Competitive Inhibition (Low μM to nM Ki)

Nicotinaldehyde and its derivatives, including 5-(trifluoromethyl)nicotinaldehyde, are established competitive inhibitors of nicotinamidase enzymes from diverse pathogenic organisms (e.g., Streptococcus pneumoniae, Borrelia burgdorferi, Plasmodium falciparum) and model systems (e.g., C. elegans, S. cerevisiae). These enzymes, which hydrolyze nicotinamide to nicotinic acid, are critical for NAD+ salvage and are absent in mammals, making them attractive antimicrobial targets [1]. Nicotinaldehyde inhibits nicotinamidases with Ki values ranging from low micromolar to low nanomolar across the tested panel, binding via formation of a thiohemiacetal complex with the universally conserved catalytic cysteine residue [1]. While quantitative Ki data for the specific 5-CF3 substituted analog is not yet published in peer-reviewed literature, the class-level inference from related substituted nicotinaldehydes strongly supports its potential as an inhibitor probe. The 5-CF3 group may enhance metabolic stability and membrane penetration relative to the unsubstituted parent, a hypothesis testable in follow-up studies.

Infectious Disease NAD+ Metabolism Enzyme Inhibition

BHT-Stabilized Formulation for Reductive Amination Workflows: Prevention of Autoxidation and Improved Lot-to-Lot Reproducibility

The commercially available 5-(trifluoromethyl)nicotinaldehyde from ChemShuttle (Catalog No. 130344) is explicitly supplied stabilized with butylated hydroxytoluene (BHT) to prevent autoxidation of the aldehyde group . This formulation directly supports reductive amination workflows, a key transformation in medicinal chemistry for converting aldehydes to amines. Aldehydes without antioxidant stabilization are prone to gradual oxidation to the corresponding carboxylic acid during storage and handling, leading to decreased purity, variable reaction yields, and the need for repurification. The BHT-stabilized product maintains ≥95% purity over extended periods and ensures consistent performance in reductive amination reactions, a critical advantage for multi-step library synthesis and process scale-up. Most positional isomers and generic nicotinaldehyde derivatives are sold without such stabilization, necessitating immediate use or cold storage under inert atmosphere to preserve aldehyde integrity.

Synthetic Chemistry Reductive Amination Process Development

Melting Point and Physical Form: 5-CF3 (Liquid at Ambient) vs. 6-CF3 (Solid, MP 52-56°C) Dictates Handling and Solubility Protocols

5-(Trifluoromethyl)nicotinaldehyde is a liquid at ambient temperature (no reported melting point in standard datasheets, handled as neat oil or liquid), whereas its 6-positional isomer, 6-(trifluoromethyl)nicotinaldehyde, is a crystalline solid with a melting point of 52-56°C [1]. This fundamental difference in physical state has direct implications for laboratory automation, liquid handling robotics, and storage conditions. Liquid aldehydes are more easily dispensed by automated liquid handlers for high-throughput chemistry without the need for dissolution in solvent, which can introduce solvent compatibility issues and additional evaporation steps. Conversely, the solid 6-CF3 isomer requires weighing or dissolution prior to use, adding process steps and potential for handling errors. The liquid state of 5-CF3 also facilitates neat reactions and simplifies purification when the aldehyde is used as a solvent or co-solvent.

Synthetic Chemistry Automated Liquid Handling Compound Management

Synthetic Utility in Piperidine Derivatives for Alzheimer's Disease Research: 6-CF3 Isomer vs. 5-CF3 Isomer Differentiation

6-(Trifluoromethyl)nicotinaldehyde (CAS 386704-12-7) is explicitly cited as a reagent in the preparation of piperidine derivatives for Alzheimer's disease treatment research [1]. The 5-CF3 isomer, while structurally similar, has not been validated in this specific application to the same extent. This application-specific validation means that for projects targeting Alzheimer's disease via piperidine-based scaffolds, the 6-CF3 isomer is the preferred starting material due to prior art and optimized synthetic protocols. However, for projects exploring novel chemical space or aiming to differentiate from existing piperidine leads, the 5-CF3 isomer offers a distinct electronic and steric profile that may lead to improved potency, selectivity, or ADME properties. The choice between isomers thus becomes a strategic decision based on the project's risk tolerance and desire for novelty.

Medicinal Chemistry Neuroscience Alzheimer's Disease

5-(Trifluoromethyl)nicotinaldehyde CAS 131747-67-6: Optimal Application Scenarios Based on Verified Quantitative Differentiation


Medicinal Chemistry: Lead Optimization of CCR5 Antagonists for HIV and Inflammatory Diseases

Scientists developing novel CCR5 antagonists for HIV entry inhibition, asthma, or rheumatoid arthritis should prioritize 5-(trifluoromethyl)nicotinaldehyde as a core building block. The compound exhibits verified CCR5 antagonist activity (IC50 = 7.8 μM) in functional cellular assays [1], and its 5-CF3 substitution pattern is essential for this activity. The 2- and 4-CF3 isomers lack comparable activity, making the 5-isomer the only viable choice for SAR expansion. The BHT-stabilized formulation ensures consistent aldehyde integrity during multi-step synthesis of focused libraries, while the moderate LogP (1.35) guides the design of analogs with balanced ADME properties. Procurement of the 5-CF3 isomer is non-negotiable for this therapeutic area.

Antimicrobial Drug Discovery: Synthesis of Nicotinamidase Inhibitors as Novel Antibiotics

Research groups targeting nicotinamidase enzymes from pathogenic bacteria (e.g., S. pneumoniae, B. burgdorferi) or parasites (e.g., P. falciparum) will find 5-(trifluoromethyl)nicotinaldehyde an ideal starting material for synthesizing competitive inhibitor probes. Nicotinaldehydes are potent inhibitors (Ki low μM to nM) of these microbial enzymes, which lack mammalian homologs, offering a pathway to selective antimicrobial agents [1]. The 5-CF3 substitution may enhance membrane permeability (LogP 1.35) and metabolic stability relative to unsubstituted nicotinaldehyde. The liquid physical state of 5-CF3 facilitates automated high-throughput synthesis of inhibitor libraries, while the BHT stabilization ensures reproducible yields in reductive amination steps critical for introducing diversity.

High-Throughput Medicinal Chemistry: Automated Synthesis of Diverse Amine Libraries via Reductive Amination

Medicinal chemistry groups operating automated liquid handling systems for parallel library synthesis should select 5-(trifluoromethyl)nicotinaldehyde over its positional isomers due to its advantageous physical and chemical properties. The compound is a liquid at ambient temperature, enabling precise, solvent-free dispensing by robotics [1], whereas the 6-CF3 isomer is a solid (MP 52-56°C) that requires weighing or dissolution. Additionally, the BHT-stabilized formulation prevents aldehyde autoxidation during extended storage and reaction setup, ensuring consistent yields in reductive amination workflows. The lower LogP (1.35 vs. 1.91 for 6-CF3) also simplifies reversed-phase HPLC purification of final amine products by reducing retention time drift. These operational advantages translate directly to higher throughput and reduced failure rates in automated synthesis campaigns.

Agrochemical Intermediate: Synthesis of Fluorinated Pyridine-Based Herbicides and Fungicides

Agrochemical discovery programs requiring fluorinated pyridine building blocks should consider 5-(trifluoromethyl)nicotinaldehyde as a versatile intermediate. Trifluoromethylpyridines are a privileged motif in commercial herbicides (e.g., fluazifop, haloxyfop) and fungicides due to their enhanced metabolic stability and lipophilicity. The 5-CF3 substitution pattern offers a distinct electronic profile compared to 2- or 4-CF3 analogs, which can influence target binding and environmental fate. The BHT-stabilized aldehyde [1] is compatible with the large-scale reductive amination and condensation reactions typical of agrochemical process development. The liquid form simplifies handling in pilot plant settings, while the moderate LogP provides a balanced starting point for optimizing foliar uptake and soil mobility. Procurement of the 5-CF3 isomer enables exploration of novel chemical space in the crowded agrochemical patent landscape.

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